molecular formula C42H55N3O25 B13838630 Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)

Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)

Cat. No.: B13838630
M. Wt: 1001.9 g/mol
InChI Key: BYNYJGGYKAPCEP-JHDIJFPNSA-N
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Description

p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside: is a complex glycoside compound It is characterized by its intricate structure, which includes multiple acetylated sugar moieties and a p-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.

    Glycosylation: The glycosylation reaction is carried out to link the sugar moieties. This step often involves the use of glycosyl donors and acceptors under acidic or basic conditions.

    Introduction of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction.

    Deprotection: The acetyl protecting groups are removed under mild acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of glycosidic bonds.

    Oxidation: The p-nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Major Products

    Hydrolysis: Produces free sugars and p-nitrophenol.

    Oxidation: Produces nitro derivatives of the compound.

    Reduction: Produces amino derivatives of the compound.

Scientific Research Applications

Chemistry

    Enzymatic Studies: Used as a substrate to study the activity of glycosidases and other enzymes.

    Analytical Chemistry: Employed in assays to quantify enzyme activity.

Biology

    Cell Biology: Used to investigate cellular processes involving glycosides.

    Biochemical Pathways: Helps in elucidating biochemical pathways involving glycosylation.

Medicine

    Drug Development: Potential use in the development of enzyme inhibitors or activators.

    Diagnostic Tools: Used in diagnostic assays to detect enzyme deficiencies.

Industry

    Biotechnology: Utilized in the production of bioactive compounds.

    Pharmaceuticals: Employed in the synthesis of complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes. The p-nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing p-nitrophenol, which can be quantified spectrophotometrically. This mechanism is crucial for studying enzyme kinetics and inhibitor screening.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl Beta-D-galactopyranoside: A simpler glycoside used in similar enzymatic studies.

    p-Nitrophenyl Alpha-D-glucopyranoside: Another glycoside with a different sugar moiety.

Uniqueness

    Complexity: The compound’s structure is more complex, involving multiple acetylated sugar moieties.

    Applications: Its complexity allows for more diverse applications in biochemical research.

    Specificity: The presence of multiple sugar moieties provides specificity in enzymatic studies, making it a valuable tool for studying complex biochemical pathways.

Properties

Molecular Formula

C42H55N3O25

Molecular Weight

1001.9 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C42H55N3O25/c1-17(46)43-31-36(70-42-39(65-25(9)54)38(64-24(8)53)35(62-22(6)51)30(69-42)16-59-20(4)49)33(55)28(67-41(31)66-27-12-10-26(11-13-27)45(56)57)14-60-40-32(44-18(2)47)37(63-23(7)52)34(61-21(5)50)29(68-40)15-58-19(3)48/h10-13,28-42,55H,14-16H2,1-9H3,(H,43,46)(H,44,47)/t28-,29-,30-,31-,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42+/m1/s1

InChI Key

BYNYJGGYKAPCEP-JHDIJFPNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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